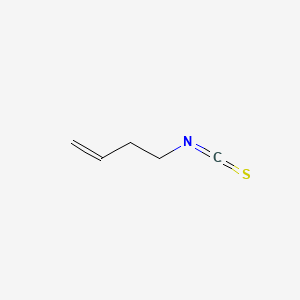

Isothiocyanate de 3-butényle

Vue d'ensemble

Description

3-Butenyl isothiocyanate (3-BITC) is an isothiocyanate compound found naturally in various plants. It is a volatile compound with a strong, pungent odor. It is also known as 3-butenyl-2-thiocyanate and 3-butenylthiocyanate. 3-BITC is an important component of the flavor and aroma of cruciferous vegetables, such as broccoli, cabbage, and Brussels sprouts. It is also present in some fruits and spices, such as black pepper, ginger, and apples.

Applications De Recherche Scientifique

Activité antimicrobienne

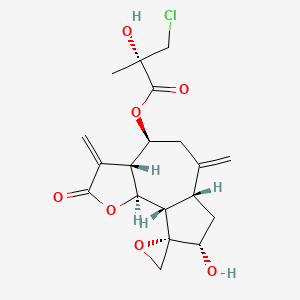

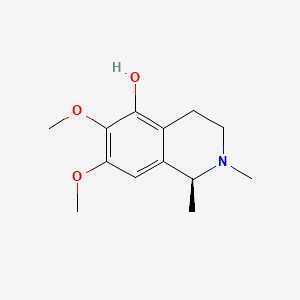

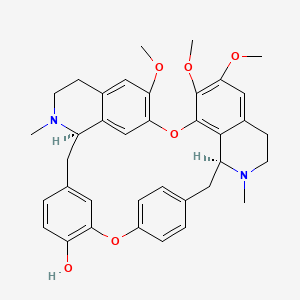

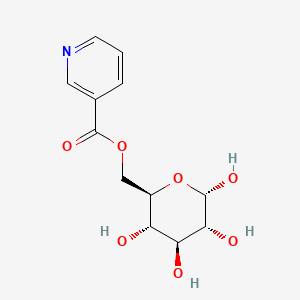

Les isothiocyanates (ITC), y compris l'isothiocyanate de 3-butényle, ont été étudiés pour leurs propriétés antimicrobiennes {svg_1}. Ces composés sont des produits bioactifs résultant de l'hydrolyse enzymatique des glucosinolates, qui sont des métabolites secondaires abondants dans l'ordre botanique des Brassicales {svg_2}. L'activité antimicrobienne des ITC contre les agents pathogènes d'origine alimentaire et végétale est bien documentée, et il y a un intérêt croissant pour leur potentiel à lutter contre les agents pathogènes humains {svg_3}.

Recherche sur le cancer

L'this compound a été étudié pour ses effets potentiels sur les cellules cancéreuses, en particulier les cellules cancéreuses de la prostate {svg_4}. Des études in vitro ont montré que l'this compound peut avoir un effet cytotoxique sur certains types de cellules cancéreuses de la prostate {svg_5}. Ce composé s'est avéré induire un effet cytotoxique dépendant de la dose sur les cellules PC-3, un type de cellule de cancer de la prostate humain insensible aux androgènes {svg_6}.

Co-adjuvant en chimiothérapie

En plus de son potentiel en tant que traitement autonome, l'this compound a également été étudié comme agent co-adjuvant en chimiothérapie {svg_7}. Par exemple, il s'est avéré potentialiser les effets du médicament chimiothérapeutique docétaxel de manière dose-dépendante {svg_8}. Cela suggère que l'this compound pourrait potentiellement améliorer l'efficacité des traitements anticancéreux existants {svg_9}.

Inhibition de la migration cellulaire

Une autre propriété intéressante de l'this compound est sa capacité à inhiber la migration de certaines cellules cancéreuses {svg_10}. Cela pourrait potentiellement limiter la propagation des cellules cancéreuses dans l'organisme, ce qui en fait un domaine de recherche prometteur pour le développement de nouveaux traitements anticancéreux {svg_11}.

Safety and Hazards

When handling 3-Butenyl isothiocyanate, it is recommended to take precautionary measures against ignition by static discharge and spark . Avoid breathing dust/fume/gas/mist/vapours/spray and use only outdoors or in a well-ventilated area . Do not eat, drink, or smoke when using this product . Wash hands thoroughly after handling .

Analyse Biochimique

Biochemical Properties

3-Butenyl isothiocyanate plays a crucial role in various biochemical reactions. It is primarily formed through the hydrolysis of glucosinolates by the enzyme myrosinase . This reaction releases 3-Butenyl isothiocyanate, which then interacts with several biomolecules. For instance, it has been shown to interact with proteins and enzymes involved in detoxification processes, such as glutathione S-transferase . This interaction enhances the detoxification of harmful substances and contributes to the compound’s protective effects against oxidative stress .

Cellular Effects

3-Butenyl isothiocyanate exhibits a range of effects on different cell types and cellular processes. In prostate cancer cells, it induces cytotoxic effects in a dose-dependent manner, leading to cell death through apoptosis . Additionally, it has been observed to inhibit the migration of cancer cells, thereby reducing their invasive potential . The compound also influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation, and can modulate gene expression to promote cell death and inhibit proliferation .

Molecular Mechanism

The molecular mechanism of 3-Butenyl isothiocyanate involves several key interactions at the molecular level. It binds to and modifies proteins through the formation of covalent bonds with thiol groups, leading to the inhibition of enzyme activity . This modification can result in the activation of apoptosis pathways and the inhibition of cell proliferation . Additionally, 3-Butenyl isothiocyanate can induce epigenetic changes, such as histone modifications, which further contribute to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Butenyl isothiocyanate have been studied over various time periods. It has been shown to induce cytotoxic effects in cancer cells within 24 to 72 hours . The compound’s stability and degradation over time are also important factors to consider. Studies have indicated that 3-Butenyl isothiocyanate remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects and inhibition of cell migration .

Dosage Effects in Animal Models

The effects of 3-Butenyl isothiocyanate vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects are prominent at moderate doses, while adverse effects become significant at higher concentrations .

Metabolic Pathways

3-Butenyl isothiocyanate is involved in several metabolic pathways, primarily those related to the metabolism of glucosinolates . It interacts with enzymes such as myrosinase, which catalyzes the hydrolysis of glucosinolates to produce 3-Butenyl isothiocyanate . This compound can also influence metabolic flux by modulating the activity of detoxification enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, 3-Butenyl isothiocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness . For example, its accumulation in cancerous tissues enhances its anticancer effects .

Subcellular Localization

The subcellular localization of 3-Butenyl isothiocyanate plays a significant role in its activity and function. It has been observed to localize within the cytoplasm and mitochondria, where it can exert its cytotoxic effects . The compound’s targeting to specific organelles is influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its ability to induce apoptosis and inhibit cell proliferation .

Propriétés

IUPAC Name |

4-isothiocyanatobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIHGKNFJKJXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187494 | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Penetrating aroma | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

163.00 to 164.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Isothiocyanato-1-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.46 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 4-Isothiocyanato-1-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 (20°) | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

3386-97-8 | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O98H1EW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isothiocyanato-1-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Butenyl isothiocyanate?

A1: 3-Butenyl isothiocyanate has a molecular formula of C5H7NS and a molecular weight of 113.18 g/mol.

Q2: Are there any spectroscopic data available for 3-Butenyl isothiocyanate?

A: While the provided research papers do not detail specific spectroscopic data for 3-Butenyl isothiocyanate, its identification and quantification often rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). [, ]

Q3: What is the primary source of 3-Butenyl isothiocyanate?

A: 3-Butenyl isothiocyanate is primarily found in cruciferous vegetables like mustard seeds and certain varieties of kale. [, , , ]

Q4: How is 3-Butenyl isothiocyanate formed in these plants?

A: It is produced through the enzymatic hydrolysis of the glucosinolate gluconapin by myrosinase. This process is often triggered by tissue damage, such as chewing or crushing of the plant material. [, , , ]

Q5: What are the known biological activities of 3-Butenyl isothiocyanate?

A: Research suggests that 3-Butenyl isothiocyanate may exhibit antimicrobial properties. [, ] Additionally, it plays a role in attracting insect herbivores, specifically the diamondback moth, to host plants for oviposition. []

Q6: How does 3-Butenyl isothiocyanate affect insect behavior?

A: Studies show that 3-Butenyl isothiocyanate acts as an attractant for diamondback moth females, potentially guiding them to suitable host plants for oviposition. [] This attraction is part of a complex interplay between plant defense mechanisms, volatile cues, and insect behavior.

Q7: What analytical techniques are used to identify and quantify 3-Butenyl isothiocyanate?

A: The primary techniques used for analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation, identification, and quantification of 3-Butenyl isothiocyanate in complex plant matrices. [, , , ]

Q8: Are there any potential applications for 3-Butenyl isothiocyanate?

A: Its role in attracting specific insect pests, like the diamondback moth, makes it a potential candidate for developing targeted pest control strategies. [] Further research is needed to explore this possibility fully.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)

![1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol](/img/structure/B1194930.png)